alpha-2,3-sialyltransferase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-2,3-sialyltransferase-IN-1 is a compound that inhibits the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-2,3-sialyltransferase-IN-1 involves the use of specific sialyltransferases, such as Pasteurella multocida alpha-2,3-sialyltransferase 1 (PmST1). Protein engineering techniques are employed to enhance the enzyme’s activity and reduce unwanted side activities . The reaction conditions typically include an optimal pH range of 7.5-9.0 and the use of CMP-sialic acid as a donor substrate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis using engineered bacterial cells. These cells are designed to express high levels of the desired sialyltransferase, allowing for efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-2,3-sialyltransferase-IN-1 primarily undergoes glycosylation reactions, where it transfers sialic acid residues to terminal positions of glycoproteins and glycolipids . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include CMP-sialic acid as the donor substrate and various acceptor substrates, such as glycoproteins and glycolipids . The reactions are typically carried out at an optimal pH range of 7.5-9.0 .
Major Products
The major products formed from these reactions are sialylated glycoproteins and glycolipids, which have enhanced biological functions and stability .
Wissenschaftliche Forschungsanwendungen
Alpha-2,3-sialyltransferase-IN-1 has a wide range of scientific research applications:
Wirkmechanismus
Alpha-2,3-sialyltransferase-IN-1 exerts its effects by inhibiting the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. By inhibiting this activity, the compound can modulate various biological processes, including immune responses and cell-cell interactions . The molecular targets of this compound include the sialyltransferase enzymes themselves, as well as the sialylated glycoproteins and glycolipids that are produced .
Vergleich Mit ähnlichen Verbindungen
Alpha-2,3-sialyltransferase-IN-1 is unique in its specific inhibition of alpha-2,3-sialyltransferase enzymes. Similar compounds include other sialyltransferase inhibitors, such as alpha-2,6-sialyltransferase inhibitors and alpha-2,8-sialyltransferase inhibitors . These compounds differ in their specificity for different sialyltransferase enzymes and their resulting biological effects .
List of Similar Compounds
- Alpha-2,6-sialyltransferase inhibitors
- Alpha-2,8-sialyltransferase inhibitors
- Sialidase inhibitors
This compound stands out due to its specific inhibition of alpha-2,3-sialyltransferase enzymes, making it a valuable tool for studying the roles of sialylation in various biological processes and for developing potential therapeutic applications .
Biologische Aktivität
Alpha-2,3-sialyltransferase-IN-1 (also referred to as ST3Gal1) is a significant enzyme involved in the sialylation of glycoproteins and glycolipids, impacting various biological processes including tumor progression and immune evasion. This article provides a comprehensive overview of the biological activity of ST3Gal1, focusing on its role in cancer biology, particularly in epithelial ovarian cancer and prostate cancer, along with relevant case studies and research findings.
Overview of Alpha-2,3-Sialyltransferase
Alpha-2,3-sialyltransferases are a family of enzymes that transfer sialic acid to glycan chains. The activity of these enzymes is crucial for the synthesis of sialoglycans, which play key roles in cell adhesion, migration, and immune response modulation. Sialylation affects the interaction between cells and their microenvironment, influencing tumor growth and metastasis.
Prostate Cancer
Recent studies have shown that ST3Gal1 plays a pivotal role in prostate cancer by modulating immune evasion mechanisms. Elevated levels of ST3Gal1 correlate with increased expression of Siglec-7 and Siglec-9 ligands on tumor cells, which interact with immune cells to inhibit anti-tumor responses. In vitro experiments demonstrated that targeting androgen receptor signaling with enzalutamide enhances ST3Gal1 activity, leading to increased sialylation patterns that promote immune suppression .
Key Findings:
- Increased Sialylation: Overexpression of ST3Gal1 in prostate cancer cell lines resulted in higher levels of α2-3-sialoglycans on the cell surface.
- Immune Evasion: The interaction between sialoglycans and Siglec receptors prevents immune clearance of cancer cells.
- Therapeutic Implications: Targeting ST3Gal1 may enhance the efficacy of immunotherapies by reversing immune suppression .
Epithelial Ovarian Cancer (EOC)
In EOC, high expression levels of ST3Gal1 have been linked to poor prognosis due to its role in promoting cell migration and invasion. Studies indicate that ST3Gal1 expression enhances the motility of EOC cells and is associated with epidermal growth factor receptor (EGFR) signaling pathways. Inhibition of ST3Gal1 using specific inhibitors like Soyasaponin I led to reduced migration and invasiveness in EOC cell lines .
Case Study Insights:
- Migration Assays: Transwell assays revealed that high ST3Gal1 levels correlate with increased migratory capacity in EOC cells.
- EGFR Interaction: Co-immunoprecipitation studies confirmed that ST3Gal1 interacts with EGFR, suggesting a functional relationship that may be exploited for therapeutic strategies .
The biological activity of ST3Gal1 involves several mechanisms:
- Sialoglycan Synthesis: The enzyme catalyzes the transfer of sialic acid from CMP-Neu5Ac to glycan acceptors, resulting in the formation of α2-3-linked sialoglycans.
- Immune Modulation: Sialoglycans act as ligands for immunoreceptors (e.g., Siglecs), which can inhibit T-cell activation and promote an immunosuppressive tumor microenvironment.
- Cell Adhesion and Migration: Sialylation alters the adhesive properties of glycoproteins, affecting how tumor cells interact with surrounding tissues and facilitating metastasis .
Research Findings Summary
Study Focus | Key Findings | Implications |
---|---|---|
Prostate Cancer | Increased ST3Gal1 leads to immune evasion via Siglec interactions | Targeting ST3Gal1 may enhance immunotherapy effectiveness |
Epithelial Ovarian Cancer | High ST3Gal1 expression correlates with poor prognosis and enhanced migration | Inhibitors like Soyasaponin I could reduce tumor dissemination |
Mechanistic Insights | Sialoglycan synthesis impacts cell adhesion and immune response | Understanding these pathways can inform therapeutic strategies |
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-GCHQISOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.